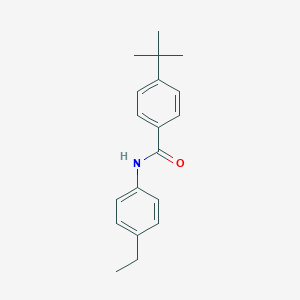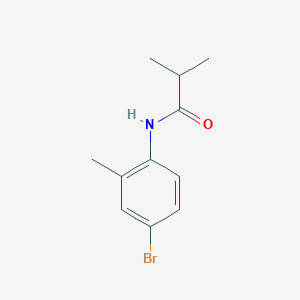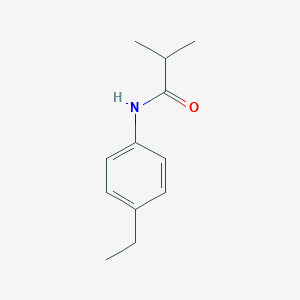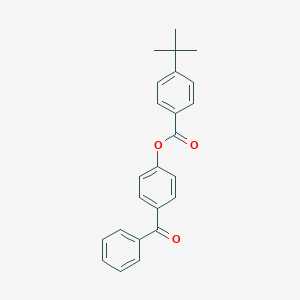
4-Benzoylphenyl 4-tert-butylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Benzoylphenyl 4-tert-butylbenzoate, also known as BP-4TB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a derivative of benzophenone, which is a widely used organic compound in the production of various materials, including plastics, perfumes, and pharmaceuticals. BP-4TB has been studied for its unique properties and potential applications in the field of material science, as well as its biological and physiological effects.
Mecanismo De Acción
The mechanism of action of 4-Benzoylphenyl 4-tert-butylbenzoate is primarily related to its ability to absorb UV radiation. 4-Benzoylphenyl 4-tert-butylbenzoate has a high molar extinction coefficient, which allows it to efficiently absorb UV radiation in the range of 280-320 nm. This property makes it an ideal candidate for use as a UV absorber and stabilizer in various applications.
In the field of biomedicine, 4-Benzoylphenyl 4-tert-butylbenzoate's mechanism of action is related to its ability to act as a photosensitizer. When activated by light, 4-Benzoylphenyl 4-tert-butylbenzoate produces reactive oxygen species that can induce apoptosis (programmed cell death) in cancer cells. This property makes it a promising candidate for use in PDT, as it can selectively target cancer cells while sparing healthy cells.
Biochemical and Physiological Effects
4-Benzoylphenyl 4-tert-butylbenzoate has been shown to have minimal toxicity and side effects in various in vitro and in vivo studies. Its unique properties make it a safe and effective candidate for use in various applications, including biomedicine and material science.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-Benzoylphenyl 4-tert-butylbenzoate has several advantages for use in lab experiments, including its high purity and quality, as well as its ability to efficiently absorb UV radiation. However, it also has some limitations, including its cost and the need for specialized equipment and expertise for its synthesis and purification.
Direcciones Futuras
There are several future directions for the study of 4-Benzoylphenyl 4-tert-butylbenzoate, including:
1. Further optimization of the synthesis process to improve yield and reduce cost.
2. Investigation of the potential applications of 4-Benzoylphenyl 4-tert-butylbenzoate in the field of material science, including the production of high-performance polymers and coatings.
3. Further study of 4-Benzoylphenyl 4-tert-butylbenzoate's mechanism of action in biomedicine, including its potential use in combination with other therapies.
4. Investigation of 4-Benzoylphenyl 4-tert-butylbenzoate's potential applications in other fields, including agriculture and environmental science.
In conclusion, 4-Benzoylphenyl 4-tert-butylbenzoate is a promising chemical compound that has gained significant attention in the field of scientific research. Its unique properties make it an ideal candidate for use in various applications, including material science and biomedicine. Further research is needed to fully understand its potential applications and to optimize its synthesis and purification processes.
Métodos De Síntesis
The synthesis of 4-Benzoylphenyl 4-tert-butylbenzoate involves the reaction of 4-tert-butylbenzoic acid with benzoyl chloride in the presence of a catalyst, such as pyridine. The reaction results in the formation of 4-Benzoylphenyl 4-tert-butylbenzoate, which can be purified using various techniques, including recrystallization and chromatography. The synthesis process has been optimized to produce high yields of 4-Benzoylphenyl 4-tert-butylbenzoate with high purity and quality.
Aplicaciones Científicas De Investigación
4-Benzoylphenyl 4-tert-butylbenzoate has been extensively studied for its potential applications in various fields, including material science, biomedicine, and pharmacology. In the field of material science, 4-Benzoylphenyl 4-tert-butylbenzoate has been used as a UV absorber and stabilizer in the production of polymers and plastics. Its unique properties make it an ideal candidate for use in various applications, including coatings, adhesives, and films.
In biomedicine, 4-Benzoylphenyl 4-tert-butylbenzoate has been studied for its potential use as a photosensitizer in photodynamic therapy (PDT). PDT is a non-invasive therapeutic approach that involves the use of a photosensitizer, which is activated by light to produce reactive oxygen species that can destroy cancer cells. 4-Benzoylphenyl 4-tert-butylbenzoate has been shown to be a highly effective photosensitizer in various in vitro and in vivo studies, making it a promising candidate for use in PDT.
Propiedades
Fórmula molecular |
C24H22O3 |
|---|---|
Peso molecular |
358.4 g/mol |
Nombre IUPAC |
(4-benzoylphenyl) 4-tert-butylbenzoate |
InChI |
InChI=1S/C24H22O3/c1-24(2,3)20-13-9-19(10-14-20)23(26)27-21-15-11-18(12-16-21)22(25)17-7-5-4-6-8-17/h4-16H,1-3H3 |
Clave InChI |
NVNUVZCDDDEXCS-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)C3=CC=CC=C3 |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




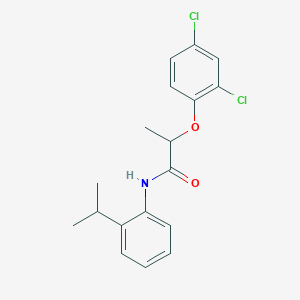
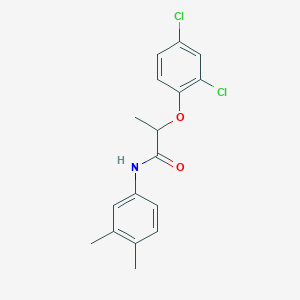





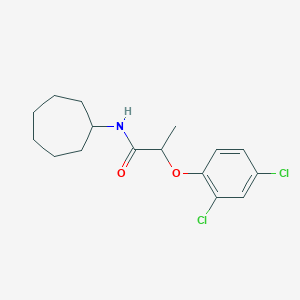
![4-chloro-N-[4-(diethylamino)phenyl]benzenesulfonamide](/img/structure/B291678.png)

